(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
CAS No.: 1159981-78-8
Cat. No.: VC13569949
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159981-78-8 |
|---|---|
| Molecular Formula | C10H7Cl2NO2 |
| Molecular Weight | 244.07 g/mol |
| IUPAC Name | [3-(2,5-dichlorophenyl)-1,2-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C10H7Cl2NO2/c11-6-1-2-9(12)8(3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2 |
| Standard InChI Key | WQGKMIWAISURFM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C2=NOC(=C2)CO)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=NOC(=C2)CO)Cl |
Introduction
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is a chemical compound belonging to the class of isoxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered aromatic ring. This specific compound is characterized by the presence of a dichlorophenyl group and a hydroxymethyl substituent attached to the isoxazole ring. It is of interest in medicinal chemistry due to its potential biological activity and structural versatility.
Synthesis and Preparation
While no specific synthesis route for this compound was found in the provided results, general methods for synthesizing similar isoxazole derivatives involve:
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Cyclization reactions using hydroxylamine and β-diketones or α,β-unsaturated ketones.
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Functionalization of the isoxazole ring with electrophilic or nucleophilic reagents to introduce substituents like dichlorophenyl groups.
These methods are widely used in organic synthesis for creating derivatives with potential pharmacological applications.
Applications and Biological Significance
Isoxazole derivatives, including (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol, are studied for their diverse biological properties:
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Pharmacological Potential: Isoxazoles are known for antimicrobial, anti-inflammatory, and anticancer activities. The dichlorophenyl group often enhances lipophilicity and binding affinity to biological targets.
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Structural Versatility: The hydroxymethyl group provides opportunities for chemical modifications, enabling the development of derivatives tailored for specific therapeutic uses.
Although no direct studies on this compound's activity were found in the results, its structural similarity to other biologically active molecules suggests potential pharmacological relevance.
Structural Comparison with Related Compounds
The comparison highlights variations in functional groups that can influence biological activity and physicochemical properties.
Future Directions
Further research on (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol could focus on:
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Biological Testing: Screening for antimicrobial, anticancer, or anti-inflammatory activities.
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Derivatization: Modifying the hydroxymethyl group or dichlorophenyl ring to optimize pharmacokinetics and target specificity.
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Mechanistic Studies: Investigating its interaction with enzymes or receptors to elucidate potential mechanisms of action.
This article consolidates available information on (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol while identifying gaps for future exploration.
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